N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine

Kinase inhibitor selectivity VEGFR-2 pharmacology Structure–activity relationship

N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine (CAS 670270-56-1, molecular formula C20H12ClF2N3, molecular weight 367.8 g/mol) is a synthetic 1,4-disubstituted phthalazine derivative. The phthalazine scaffold is recognized as a privileged chemotype for ATP-competitive inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2/KDR) and related tyrosine kinases.

Molecular Formula C20H12ClF2N3
Molecular Weight 367.78
CAS No. 670270-56-1
Cat. No. B2603641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine
CAS670270-56-1
Molecular FormulaC20H12ClF2N3
Molecular Weight367.78
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)F
InChIInChI=1S/C20H12ClF2N3/c21-17-11-14(9-10-18(17)23)24-20-16-4-2-1-3-15(16)19(25-26-20)12-5-7-13(22)8-6-12/h1-11H,(H,24,26)
InChIKeySGCQPBCSTCJRSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine (CAS 670270-56-1): Baseline Identity, Class, and Core Characteristics


N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine (CAS 670270-56-1, molecular formula C20H12ClF2N3, molecular weight 367.8 g/mol) is a synthetic 1,4-disubstituted phthalazine derivative . The phthalazine scaffold is recognized as a privileged chemotype for ATP-competitive inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2/KDR) and related tyrosine kinases [1]. This specific compound possesses a 4-fluorophenyl substituent at the phthalazine 4-position and a 3-chloro-4-fluoroaniline moiety at the 1-position, a substitution pattern that differentiates it structurally from the clinical reference compound vatalanib (PTK787/ZK222584, which carries a 4-pyridylmethyl group at position 4) [2]. The compound is supplied at ≥95% purity and is intended exclusively for laboratory research use, not for human or veterinary applications .

Why Generic Substitution of N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine with Other Phthalazine Derivatives Is Not Scientifically Valid


The phthalazine kinase inhibitor class is characterized by steep structure–activity relationships (SAR) in which minor changes to the 1-anilino and 4-aryl substituents produce order-of-magnitude shifts in both target potency and selectivity profile [1]. For example, replacing the 4-fluorophenyl group of the target compound with a 4-pyridylmethyl group (as in vatalanib) shifts the inhibitory spectrum toward a different VEGFR isoform balance and introduces off-target activity against PDGFR and c-Kit that is not guaranteed with the 4-fluorophenyl analog [2]. Similarly, modifications to the aniline ring—such as removing the 3-chloro or 4-fluoro substituents—have been shown in related 4-phenylphthalazin-1-amine series to alter VEGFR-2 IC50 values by more than 10-fold [3]. Therefore, procurement of a “similar” phthalazine without precise CAS verification risks obtaining a compound with fundamentally different target engagement and cellular potency, invalidating comparative experiments and wasting research resources.

Quantitative Differentiation Evidence for N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine Versus Closest Analogs


Structural Differentiation: 4-Fluorophenyl Versus 4-Pyridylmethyl Substituent Defines Divergent Kinase Selectivity Profiles

The target compound N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine carries a 4-fluorophenyl group at the phthalazine 4-position, whereas the clinically best-characterized phthalazine VEGFR inhibitor vatalanib (PTK787/ZK222584) carries a 4-pyridylmethyl group [1]. In the arylphthalazine chemotype series, the 4-aryl substituent is a primary determinant of kinase selectivity: 4-pyridylmethyl analogs (e.g., vatalanib) exhibit potent inhibition of VEGFR-1, VEGFR-2, PDGFR-β, and c-Kit with IC50 values of 77 nM, 37 nM, 580 nM, and 730 nM respectively [2], whereas 4-(4-fluorophenyl) analogs have been reported to display a narrowed selectivity window favoring VEGFR-2 over PDGFR and c-Kit in enzymatic profiling panels [3]. Although direct head-to-head selectivity panel data for this specific CAS compound are not publicly available, the class-level inference is supported by crystallographic evidence showing that the 4-position substituent occupies a lipophilic pocket adjacent to the gatekeeper residue, where fluorophenyl versus heteroaryl substitution differentially engages the selectivity filter residues [3].

Kinase inhibitor selectivity VEGFR-2 pharmacology Structure–activity relationship

HepG2 Cytotoxicity Activity at 33 µM: Single-Concentration Screening Data

In a HepG2 cytotoxicity assay employing a cell-based plate-reader format, N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine tested at a single concentration of 33 µM yielded a mean percent viability readout of approximately 68% (range 55–84% across 20 replicate measurements), corresponding to approximately 32% growth inhibition . For context, the reference VEGFR-2 inhibitor sorafenib at 10 µM produces approximately 50% inhibition in HepG2 cells (IC50 ≈ 9.18 µM) [1], while the 4-phenylphthalazin-1-amine derivative 7a exhibits an IC50 of 13.67 µM in the same cell line [1]. This single-point data suggests the target compound possesses modest cytotoxic activity in the high-micromolar range, which is consistent with its structural assignment as a 4-(4-fluorophenyl) analog; however, the lack of a full dose–response curve precludes formal IC50 determination.

Hepatocellular carcinoma Cytotoxicity screening Anticancer agent profiling

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity Relative to Vatalanib

The replacement of vatalanib's 4-pyridylmethyl group with a 4-fluorophenyl group alters key physicochemical descriptors relevant to membrane permeability and non-specific protein binding. Based on the molecular structures, N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine (C20H12ClF2N3, MW = 367.8 g/mol) has a calculated logP (AlogP) of approximately 5.2–5.5, compared to vatalanib (C20H15ClN4, MW = 346.8 g/mol) with a calculated logP of approximately 3.8–4.1 . The higher lipophilicity of the target compound is accompanied by a reduction in hydrogen-bond acceptor count (4 vs. 5 for vatalanib), stemming from the absence of the pyridine nitrogen [1]. These differences can translate into distinct cellular permeability, plasma protein binding, and tissue distribution profiles, making the two compounds non-interchangeable in cellular or in vivo experimental settings where biophysical properties significantly influence outcome.

Lipophilicity Drug-likeness Physicochemical profiling

Recommended Research and Industrial Application Scenarios for N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine (CAS 670270-56-1)


VEGFR-2 Selectivity Profiling in Kinase Panel Screens

Based on the structural differentiation from vatalanib (4-pyridylmethyl) and the class-level SAR indicating narrowed kinase selectivity for 4-(4-fluorophenyl) phthalazine analogs [1], this compound is suited as a chemical probe for dissecting VEGFR-2-specific signaling from off-target effects mediated by PDGFR-β or c-Kit. Researchers should incorporate the compound into broad kinase selectivity panels (e.g., 50–100 kinase Profiler screens) to empirically validate the predicted selectivity fingerprint [1]. Because explicit selectivity data for this CAS number are not yet published, experimental verification is mandatory before drawing mechanistic conclusions.

Structure–Activity Relationship (SAR) Exploration Around the 4-Aryl Phthalazine Chemotype

The compound serves as a key SAR comparator in medicinal chemistry programs exploring the impact of 4-aryl substitution on VEGFR-2 potency and selectivity. Its 4-fluorophenyl group places it at an intermediate position between the 4-phenyl series (e.g., El-Adl et al. compound 7a, VEGFR-2 IC50 = 0.14 µM) [3] and the 4-heteroaryl series (e.g., vatalanib, VEGFR-2 IC50 = 0.037 µM) [2], enabling systematic exploration of electronic and steric effects. Synthesis of amide, sulfonamide, or urea derivatives at the aniline nitrogen can further expand the chemotype.

Hepatocellular Carcinoma (HCC) Cytotoxicity Screening and Anticancer Drug Discovery

Preliminary HepG2 cytotoxicity data at 33 µM indicate approximately 32% growth inhibition . Although the potency is modest relative to established agents, the compound may serve as a starting scaffold for hit-to-lead optimization targeting HCC. Recommended follow-up includes full dose–response IC50 determination in HepG2, HCT-116, and MCF-7 panels alongside VEGFR-2 enzymatic inhibition assays to establish a comprehensive potency profile [3]. Positive results would justify procurement at larger scale for in vivo xenograft efficacy studies.

Physicochemical Comparator for Membrane Permeability and Protein Binding Studies

With an AlogP approximately 1.5 log units higher than vatalanib and one fewer H-bond acceptor [4], the compound provides a useful tool for studying how increased lipophilicity within the phthalazine scaffold affects parallel artificial membrane permeability (PAMPA), Caco-2 monolayer flux, and equilibrium dialysis plasma protein binding. These data are valuable for calibrating in silico ADME models and guiding the design of phthalazine-based inhibitors with optimized oral bioavailability.

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.